molecular formula C21H33N3O3S B4932615 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide

1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide

Cat. No.: B4932615
M. Wt: 407.6 g/mol
InChI Key: QOXBWAAEYNFADL-UHFFFAOYSA-N
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Description

1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide is a complex organic compound featuring a furan ring, piperidine rings, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the piperidine rings and the carboxamide group. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine rings: This involves nucleophilic substitution reactions where piperidine derivatives are introduced.

    Introduction of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the methylsulfanylmethyl group can be oxidized under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the furan ring and the methylsulfanylmethyl group.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-methylpiperidine-4-carboxamide
  • 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-ethylpiperidine-4-carboxamide

Comparison: 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S/c1-15(2)22-20(25)16-6-10-23(11-7-16)17-8-12-24(13-9-17)21(26)19-5-4-18(27-19)14-28-3/h4-5,15-17H,6-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXBWAAEYNFADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(O3)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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